Technical Guide: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1)
Technical Guide: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1)
[1][2]
Executive Summary
5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1) is a highly specialized halogenated heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Distinguished by its trisubstituted imidazole core, this compound offers three distinct vectors for chemical modification: the electrophilic carbon-bromine bond at position 5, the acidic C-H bond at position 2, and the nucleophilic nitrogen atoms.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead optimization and process chemistry workflows.
Chemical Identity & Structural Analysis
| Property | Detail |
| CAS Number | 1856030-55-1 |
| IUPAC Name | 5-bromo-1-ethyl-4-methyl-1H-imidazole |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| SMILES | CCN1C=NC(C)=C1Br |
| InChI Key | WZAYOVQVDQMZDB-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
Structural Features & Electronic Effects[5]
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C5-Bromine Handle: The bromine atom at the 5-position is the primary handle for cross-coupling reactions. Unlike 2-bromoimidazoles, the 5-bromo position is electronically distinct, often requiring specific catalytic systems for oxidative addition.
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N1-Ethyl Group: Provides lipophilicity and steric bulk, influencing the binding affinity in protein pockets (e.g., kinase domains). It also directs electrophilic substitution during synthesis.
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C4-Methyl Group: Acts as a weak electron donor (+I effect), stabilizing the imidazole ring and modulating the basicity of the N3 nitrogen.
Physicochemical Profile
Understanding the physical parameters is crucial for assay development and formulation.
| Parameter | Value (Experimental/Predicted) | Significance |
| Boiling Point | ~260°C (Predicted) | High thermal stability for elevated reaction temps. |
| Density | 1.45 ± 0.1 g/cm³ | denser than water; facilitates phase separation in workups. |
| LogP | 1.35 (Predicted) | Moderate lipophilicity; suitable for drug-like scaffolds. |
| pKa (Conjugate Acid) | ~6.5 | N3 is basic; forms stable salts with mineral acids (HCl, HBr). |
| Solubility | DMSO, MeOH, DCM, EtOAc | Fully soluble in polar organic solvents; sparingly soluble in water. |
Synthetic Pathways[4][6][7]
The synthesis of CAS 1856030-55-1 requires strict regiochemical control to avoid the formation of the 2-bromo or 4,5-dibromo byproducts. The most robust industrial route involves the regioselective bromination of the pre-alkylated imidazole core.
Pathway A: Regioselective Bromination (Recommended)
This route ensures the ethyl group is fixed at N1 before halogenation, preventing N1/N3 isomer mixtures.
Reaction Scheme:
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Precursor: 1-Ethyl-4-methylimidazole.
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Reagent: N-Bromosuccinimide (NBS).
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Solvent: Acetonitrile (ACN) or DMF.
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Conditions: 0°C to RT, 2-4 hours.
Mechanism: The N1-ethyl group activates the C5 position towards electrophilic aromatic substitution. The C4-methyl group sterically hinders the C4 position (obviously) and electronically directs the incoming electrophile to the adjacent C5.
Figure 1: Step-wise synthesis ensuring regiochemical purity.
Detailed Protocol (Laboratory Scale)
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Charge: Dissolve 1-ethyl-4-methylimidazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
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Cool: Chill the solution to 0°C under nitrogen atmosphere.
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Add: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and byproduct formation.
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Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LC-MS for disappearance of starting material.
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Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide traces.
Reactivity & Functionalization[4][8][9]
This compound is a "linchpin" intermediate. The reactivity profile is dominated by the C-Br bond and the C2-H acidity.
Palladium-Catalyzed Cross-Coupling
The C5-Br bond is less reactive than typical aryl bromides due to the electron-rich nature of the imidazole ring. Specialized ligands are often required.
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Suzuki-Miyaura: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition.
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Buchwald-Hartwig: Amination at C5 allows access to 5-aminoimidazoles, common in kinase inhibitors.
C-H Activation / Lithiation
The proton at C2 (between the two nitrogens) is relatively acidic (pKa ~32).
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C2-Lithiation: Treatment with n-BuLi at -78°C generates the C2-lithio species.
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Electrophile Trapping: The lithio species can be trapped with aldehydes, ketones, or alkyl halides to functionalize the 2-position while retaining the 5-bromo group for subsequent steps.
Figure 2: Divergent reactivity pathways for scaffold diversification.
Applications in Drug Discovery[10]
The 1,4,5-trisubstituted imidazole motif is a privileged scaffold in medicinal chemistry.
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Kinase Inhibitors: The imidazole nitrogen (N3) often serves as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., p38 MAP kinase, BRAF).
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Antifungals: Imidazole derivatives inhibit lanosterol 14α-demethylase. The 5-bromo derivative allows for the attachment of lipophilic tails required for membrane interaction.
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Angiotensin II Receptor Antagonists: Used as a core fragment to mimic the histidine residue in peptide mimetics.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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H302: Harmful if swallowed.[1]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[3]
Precautions:
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
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Sigma-Aldrich. Product Specification: 5-Bromo-1-ethyl-4-methyl-1H-imidazole. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for Imidazole Derivatives. Retrieved from
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Organic Chemistry Portal. Synthesis of Imidazoles: Regioselectivity and Methodology. Retrieved from
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ChemScene. Product Data: 5-Bromo-1-ethyl-4-methyl-1H-imidazole. Retrieved from
